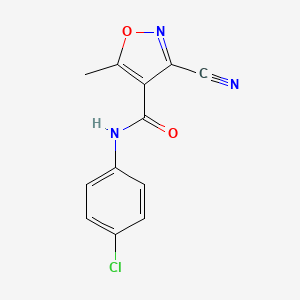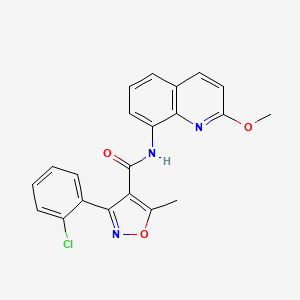
3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methylisoxazole-4-carboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a protein that plays a critical role in cell division and is often overexpressed in cancer cells. MLN8054 has shown promising results in preclinical studies as an anticancer agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Scientific Research Applications
Antibacterial and Antifungal Potential
Research has demonstrated that compounds structurally related to 3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methylisoxazole-4-carboxamide possess significant antibacterial and antifungal activities. For instance, studies on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and similar derivatives have highlighted their effectiveness against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, showcasing their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). This evidence supports the exploration of 3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methylisoxazole-4-carboxamide and related compounds in developing new antimicrobial drugs.
Anticancer Properties
Compounds with structural similarities to 3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methylisoxazole-4-carboxamide have been identified to exhibit potential anticancer activities. Notably, a variety of aminoisoquinoline-5,8-quinones bearing α-amino acids moieties, synthesized from 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone, demonstrated moderate to high cytotoxic activity against normal and cancer cell lines. These findings suggest a promising avenue for the development of novel anticancer therapies by leveraging the structural features of such compounds (Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, & Muccioli, 2016).
Chemotherapeutic Development
The exploration of 3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methylisoxazole-4-carboxamide derivatives has also extended to chemotherapeutic applications. A study focusing on the synthesis and evaluation of quinazolinone derivatives for their antimicrobial activity highlighted the potential of these compounds as bases for developing new chemotherapeutic agents. Their structural characteristics and biological activity profiles indicate their utility in targeting various microbial infections, thereby contributing to the expansion of the chemotherapeutic arsenal (Habib, Hassan, & El‐Mekabaty, 2013).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-12-18(20(25-28-12)14-7-3-4-8-15(14)22)21(26)23-16-9-5-6-13-10-11-17(27-2)24-19(13)16/h3-11H,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVORTODPSGRRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=C3N=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2356130.png)
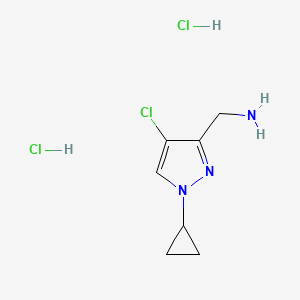
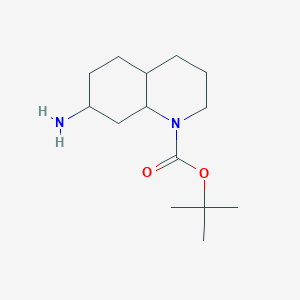
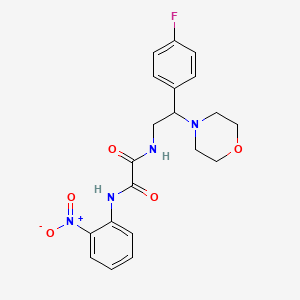
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)
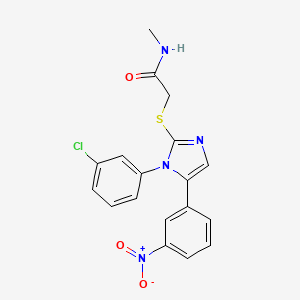
![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2356141.png)
![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)
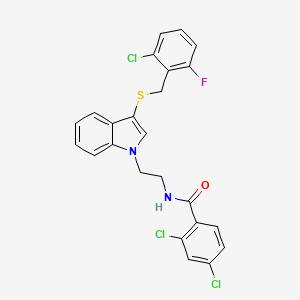

![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)
![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)
